molecular formula C14H20N6O2S B13984514 Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No.: B13984514
M. Wt: 336.42 g/mol
InChI Key: PPXZKIYKVMNVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a thiazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe tert-butyl ester group is often introduced in the final steps to protect the carboxylic acid functionality during the synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of 4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester.

Properties

Molecular Formula

C14H20N6O2S

Molecular Weight

336.42 g/mol

IUPAC Name

tert-butyl 4-(5-amino-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H20N6O2S/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)10-9-11(23-8-16-9)18-12(15)17-10/h8H,4-7H2,1-3H3,(H2,15,17,18)

InChI Key

PPXZKIYKVMNVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=NC(=N2)N)SC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.